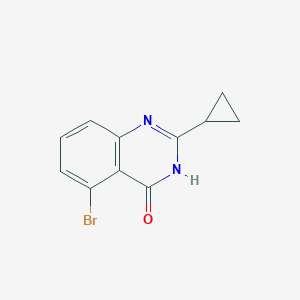
5-Bromo-2-cyclopropylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropylation reactions, often using cyclopropyl halides and suitable bases.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-cyclopropylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, quinazolinones can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and cyclopropyl group may influence the binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromine atom.
5-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl group.
2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
5-Bromo-2-cyclopropylquinazolin-4(3H)-one is unique due to the combination of the bromine atom and the cyclopropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9BrN2O/c12-7-2-1-3-8-9(7)11(15)14-10(13-8)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |
InChI Key |
YLXKOJUSGVFEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CC=C3)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















